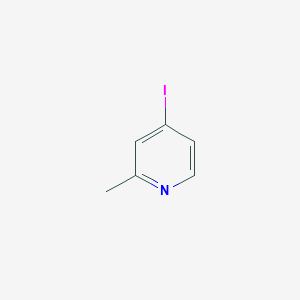

4-Iodo-2-methylpyridine

描述

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of synthetic chemistry, largely due to its presence in a vast array of biologically active compounds. rsc.orgdovepress.comrsc.org This structural motif is found in numerous natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and alkaloids. dovepress.com Its significance extends to the pharmaceutical industry, where the pyridine scaffold is a key component in over 7,000 drug molecules. rsc.org The versatility of the pyridine ring, characterized by its basicity, water solubility, stability, and ability to form hydrogen bonds, makes it a favored building block in the design and synthesis of new therapeutic agents. nih.gov Synthetic chemists are continually developing novel methods to create substituted and ring-fused pyridines, underscoring the enduring importance of this heterocyclic system. nih.gov

Strategic Importance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are pivotal intermediates in organic synthesis, offering a versatile platform for the construction of more complex molecules. The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a variety of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallations. nih.govnsf.gov This strategic functionalization is crucial in the development of new pharmaceuticals and agrochemicals, allowing for the systematic modification of molecular structures to optimize their biological activity. nih.govchemrxiv.org

The regioselective halogenation of pyridines is a significant area of research, as the position of the halogen atom dictates the subsequent synthetic pathways. nih.govnsf.gov For instance, the creation of 3-halopyridines has been a long-standing challenge, leading to the development of innovative methods like ring-opening, halogenation, and ring-closing sequences. chemrxiv.orgchemrxiv.orgresearchgate.net These advancements have expanded the toolbox available to chemists for the late-stage functionalization of complex molecules, including existing drugs and bioactive compounds. nih.gov The ability to selectively introduce a halogen at various positions on the pyridine ring is therefore of paramount strategic importance for diversifying chemical space and accelerating the discovery of new functional molecules. nih.govnsf.gov

Overview of 4-Iodo-2-methylpyridine within the Context of Pyridine Chemistry

Within the diverse family of halogenated pyridines, this compound holds a specific and valuable position. Its structure, featuring an iodine atom at the 4-position and a methyl group at the 2-position, offers distinct reactivity and potential for further chemical modification. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making this compound a particularly useful precursor for introducing a wide range of functional groups at the 4-position through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The presence of the methyl group at the 2-position can also influence the reactivity of the pyridine ring and provide a site for further functionalization. This particular substitution pattern makes this compound a valuable building block in the synthesis of targeted molecules with specific three-dimensional structures and biological activities.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C6H6IN | guidechem.comstenutz.euuni.lu |

| Molecular Weight | 219.025 g/mol | guidechem.com |

| CAS Number | 22282-65-1 | chemicalbook.comsigmaaldrich.com |

| Physical Form | White to yellow to brown or pale-red to red solid or semi-solid or liquid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | sigmaaldrich.com |

The strategic placement of the iodo and methyl groups on the pyridine scaffold makes this compound a versatile and important intermediate for chemists engaged in the synthesis of novel compounds with potential applications in medicine and materials science.

Structure

3D Structure

属性

IUPAC Name |

4-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRJLVROVUWDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507042 | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-65-1 | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 2 Methylpyridine and Its Precursors

Direct Halogenation Approaches to Pyridine (B92270) Derivatives

Directly substituting a hydrogen atom with iodine on a pyridine ring, particularly at the 4-position, presents significant challenges. The electronic nature of the heterocycle governs the feasibility and outcome of such reactions.

Pyridine is an electron-deficient aromatic compound due to the presence of the highly electronegative nitrogen atom. vaia.comwikipedia.org This nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic than benzene (B151609) and thus less reactive towards electrophiles. vaia.comwikipedia.orgyoutube.com Consequently, electrophilic aromatic substitution (EAS) reactions on pyridine are sluggish and require harsh conditions, such as high temperatures and the use of strong acids or Lewis acid catalysts. nih.govchemrxiv.orgchemrxiv.org

Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This further deactivates the ring by introducing a positive charge, making an attack by an electrophile even more difficult. wikipedia.org When substitution does occur, it is typically directed to the 3-position, as the carbocation intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge adjacent to the already positive nitrogen center. youtube.comaklectures.com Direct electrophilic iodination at the 4-position of 2-methylpyridine (B31789) is, therefore, an inefficient and nearly impossible route. wikipedia.org

Given the limitations of EAS, synthetic chemists have turned to nucleophilic substitution strategies to achieve 4-halogenation of pyridines. These methods involve activating the 4-position to facilitate an attack by a halide nucleophile.

A novel and effective strategy for the selective halogenation of pyridines at the 4-position involves the use of specially designed phosphine (B1218219) reagents. nih.govacs.orgnih.govchemrxiv.org Researchers have developed heterocyclic phosphines that can be installed at the 4-position of a pyridine C-H bond. nih.govnih.gov This phosphine group then serves as an excellent leaving group, which can be displaced by a halide nucleophile, such as iodide. nih.govacs.orgnih.gov This two-step approach circumvents the problems associated with the low reactivity of the pyridine ring in EAS reactions and provides high regioselectivity for the 4-position. chemrxiv.org A wide variety of unactivated pyridines, including those with different steric and electronic properties, can be successfully halogenated using this method, making it suitable even for complex molecules in late-stage functionalization. nih.govresearchgate.net

The key to the phosphine-mediated halogenation strategy is the formation of a phosphonium (B103445) salt intermediate. nih.govchemrxiv.org The pyridine of interest reacts with the designed phosphine reagent, often in the presence of an activator like triflic anhydride (B1165640) (Tf₂O), to form a pyridylphosphonium salt selectively at the 4-position. chemrxiv.org This intermediate is highly electrophilic at the 4-position.

The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov A source of iodide, such as sodium iodide, is introduced, and the iodide ion attacks the 4-position of the pyridylphosphonium salt, displacing the phosphine as a leaving group. nih.gov Computational studies support a stepwise SNAr pathway where the elimination of the phosphine is the rate-determining step. nih.govnih.gov The electrophilicity of the phosphonium salt and the substitution pattern of the pyridine ring are crucial factors that influence the efficiency of this carbon-halogen bond-forming step. chemrxiv.orgchemrxiv.org

| Step | Description | Key Reagents | Intermediate |

| 1 | Activation & Salt Formation | 2-Methylpyridine, Designed Phosphine, Activator (e.g., Tf₂O) | 2-Methylpyridin-4-yl-phosphonium salt |

| 2 | Nucleophilic Displacement | Iodide Source (e.g., NaI) | 4-Iodo-2-methylpyridine |

Nucleophilic Displacement Strategies for Halogenation at the 4-Position

Precursor Synthesis and Functionalization Routes

The starting material for the synthesis of this compound is, logically, 2-methylpyridine. The synthesis of this precursor is a well-established industrial process.

Synthesis of Methylpyridine Intermediates

Vapor Phase Dehydrocyclization of Acetaldehyde (B116499) and Ammonia (B1221849)

A primary industrial method for synthesizing 2-methylpyridine, also known as 2-picoline, is the vapor phase dehydrocyclization of acetaldehyde and ammonia. niscair.res.inchemicalbook.com This reaction is typically carried out in a fixed-bed reactor at elevated temperatures, generally ranging from 350 to 550°C, under atmospheric pressure. chemicalbook.com The process involves the condensation, cyclization, and subsequent dehydrogenation of the reactants over a solid acid catalyst.

This process yields a mixture of 2-methylpyridine and 4-methylpyridine (B42270), with total yields reported to be in the range of 40% to 64.5%. chemicalbook.com The ratio of the isomers can be influenced by the specific catalyst and reaction conditions employed. Following the reaction, the gaseous product mixture is condensed, dehydrated, and then separated by fractional distillation to isolate the 2-methylpyridine. chemicalbook.com

Catalytic Systems for Methylpyridine Production

The efficiency and selectivity of the dehydrocyclization process are heavily dependent on the catalyst used. A variety of catalytic systems have been investigated to optimize the production of methylpyridines.

Alumina-based Catalysts: Alumina (Al₂O₃) is a commonly used catalyst, often in conjunction with co-catalysts such as other metal oxides. chemicalbook.com These catalysts provide the necessary acidic sites for the condensation and cyclization reactions.

Heteropoly Acids: Potassium salts of 12-tungstophosphoric acid have been shown to be effective catalysts for the vapor phase synthesis of 2-methylpyridine and 4-methylpyridine from acetaldehyde and ammonia. niscair.res.in These catalysts exhibit moderate acidity and good thermal stability. Studies have shown that the yield of methylpyridines can be optimized by adjusting reaction parameters such as temperature, contact time, and the molar ratio of ammonia to acetaldehyde.

Metal-Modified Catalysts: Polyfunctional catalysts containing oxides and fluorides of metals like zinc, iron, cadmium, and aluminum have also been employed. geniusjournals.org The composition of these catalysts can be tailored to direct the reaction towards the preferential formation of specific methylpyridine isomers. geniusjournals.org For instance, catalysts containing cadmium oxide have been found to be effective in the synthesis of methylpyridines. semanticscholar.org Research has also explored the use of dodecamolybdophosphoric acid on an aluminosilicate (B74896) carrier, which demonstrated high conversion of acetaldehyde and significant yields of 2-methylpyridine. google.com

Table 1: Comparison of Catalytic Systems for Methylpyridine Synthesis

| Catalyst System | Reactants | Temperature (°C) | Key Findings |

| Potassium salts of 12-tungstophosphoric acid | Acetaldehyde, Ammonia | 350-450 | Yields of 2-methylpyridine and 4-methylpyridine ranged from 38.0–64.5%. niscair.res.in |

| Alumina (Al₂O₃) with metal oxide co-catalysts | Acetaldehyde, Ammonia | 350-550 | Yields between 40% and 60%, with roughly equal parts 2- and 4-methylpyridine. chemicalbook.com |

| Cadmium Oxide (CdO) on kaolin | Acetylene, Ammonia | Not specified | A catalyst with 13.0% CdO showed a total methylpyridine yield of 63.6%. semanticscholar.org |

| Dodecamolybdophosphoric acid on aluminosilicate | Acetaldehyde, Ammonia | Not specified | Achieved up to 93.9% conversion of acetaldehyde and a 34-46.6% yield of 2-methylpyridine. google.com |

Nucleophilic Halogenation of Pyridine N-Oxides

The introduction of a halogen atom at the 4-position of the 2-methylpyridine ring is achieved through the nucleophilic halogenation of its corresponding N-oxide. This two-step process begins with the oxidation of 2-methylpyridine to 2-methylpyridine N-oxide. The N-oxide is a crucial intermediate as it activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. scripps.edu

The halogenation of the N-oxide is then carried out using an appropriate halogenating agent. For the synthesis of this compound, an iodinating agent is used. The reaction proceeds through the activation of the N-oxide with an electrophile, which facilitates the addition of the iodide anion. researchgate.net A common method involves the reaction of the N-oxide with a source of iodine, such as a mixture of potassium iodide (KI) and iodine (I₂), in the presence of a base like sodium carbonate. chemicalbook.com This reaction can be performed under reflux conditions in a suitable solvent like water. chemicalbook.com

Advanced Synthetic Techniques and Optimizations

To improve efficiency, yield, and reaction conditions, advanced synthetic methods have been applied to the preparation of halogenated pyridines.

Microwave-Assisted Synthesis in Halogenated Pyridine Preparation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technique has been successfully employed in the synthesis of various heterocyclic compounds, including halogenated pyridines. researchgate.netmdpi.com The use of microwave irradiation can accelerate the rate of reaction by efficiently and uniformly heating the reaction mixture. nih.govnih.gov For the synthesis of iodo-substituted pyridines, microwave-assisted protocols can offer a more environmentally friendly and time-effective alternative to traditional heating. rsc.org

Palladium-Catalyzed Synthesis of Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. otago.ac.nzcsic.es While direct palladium-catalyzed iodination of the 2-methylpyridine ring at the 4-position is less common, palladium catalysts play a crucial role in the synthesis of more complex substituted pyridines starting from halogenated precursors like this compound. lu.se These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of a wide range of functional groups onto the pyridine ring, highlighting the synthetic utility of this compound as a building block. otago.ac.nz

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the intrinsic properties of molecules like 4-iodo-2-methylpyridine. These computational methods provide deep insights into the molecule's electronic structure, stability, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is effective for calculating a variety of molecular properties, including optimized geometry, spectroscopic signatures, and reactivity parameters. researchgate.net DFT studies allow for the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and stability.

For a molecule like this compound, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to obtain an optimized molecular geometry. nih.gov While specific DFT data for this compound is not detailed in the available literature, such studies on related heterocyclic compounds provide a framework for what would be expected. The calculations would yield precise values for the C-C, C-N, C-H, and C-I bond lengths as well as the internal angles of the pyridine (B92270) ring. This data is fundamental for understanding how the substituents (iodine and methyl group) influence the geometry of the parent pyridine ring.

Table 1: Representative DFT-Calculated Structural Parameters for Pyridine Derivatives (Note: This table is illustrative, showing typical data obtained from DFT studies on substituted pyridines, as specific data for this compound was not available in the searched sources.)

| Parameter | Typical Calculated Value (Å or °) | Description |

| C-I Bond Length | ~2.10 Å | The length of the bond between the pyridine ring carbon and the iodine atom. |

| C-N Bond Lengths | ~1.34 Å | The lengths of the bonds between carbon and nitrogen atoms within the aromatic ring. |

| C-C Bond Lengths | ~1.39 Å | The lengths of the carbon-carbon bonds within the pyridine ring. |

| C-N-C Angle | ~117° | The bond angle around the nitrogen atom in the pyridine ring. |

| Ring C-C-C Angles | ~120° | The internal carbon bond angles within the six-membered ring. |

This interactive table demonstrates the type of structural data that would be generated from a DFT analysis.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as the electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis provides quantitative measures of reactivity through various descriptors.

Table 2: Key Reactivity Indices from FMO Analysis (Note: The values in this table are conceptual, illustrating the type of data derived from FMO analysis, as specific values for this compound were not found.)

| Reactivity Index | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

This interactive table outlines important reactivity descriptors calculated using FMO theory.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.de Different colors are used to represent regions of varying electrostatic potential; typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show the most negative potential (red/yellow) localized around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and electrophilic interaction. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential (blue), while the region around the highly electronegative iodine atom would also influence the potential map, contributing to the electrophilic character of the C4 carbon to which it is attached.

Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, identifying transition states, and understanding factors that control reaction rates and outcomes.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for substituted pyridines. This mechanism typically proceeds via a two-step addition-elimination process. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org This initial attack and the breaking of the ring's aromaticity is generally the rate-determining step of the reaction. wikipedia.orgmasterorganicchemistry.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.org

The reactivity of halogens as leaving groups in SNAr reactions follows an order that is inverted compared to SN2 reactions. The rate of substitution is typically F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate, rather than the C-X bond cleavage itself. masterorganicchemistry.com Therefore, in this compound, the iodine atom is a relatively less effective leaving group for SNAr compared to fluorine or chlorine.

Table 3: Relative Reactivity of Leaving Groups in SNAr Reactions

| Leaving Group | Halogen | Relative Rate | Rationale |

| Fluoride | F | Highest | High electronegativity strongly polarizes the C-X bond, activating the ring for nucleophilic attack. masterorganicchemistry.com |

| Chloride | Cl | Intermediate | Less electronegative than fluorine, leading to a slower rate of attack. wikipedia.org |

| Bromide | Br | Intermediate | Similar reactivity to chlorine. wikipedia.org |

| Iodide | I | Lowest | Least electronegative, providing the least activation for the rate-determining nucleophilic attack. wikipedia.org |

This interactive table compares the leaving group ability for the SNAr mechanism.

Steric hindrance plays a significant role in determining the rate and regioselectivity of chemical reactions. In this compound, the methyl group is located at the C2 position, ortho to the nitrogen atom. While the primary site of SNAr is the C4 position, the ortho-methyl group can still exert steric influence.

Molecular Modeling Simulations for Electronic Properties and Reactivity Prediction

Molecular modeling simulations offer a window into the electronic landscape of this compound, defining its potential for chemical transformation. Key to this understanding are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are fundamental descriptors of chemical reactivity and kinetic stability. irjweb.comugm.ac.id A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. ugm.ac.id

For many organic molecules, DFT calculations are the workhorse for determining these properties. irjweb.comscirp.org For instance, in a theoretical study of a triazine derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to calculate the HOMO-LUMO energies and map the molecule's reactive centers. irjweb.com Similar studies on other heterocyclic compounds, like quinoline, have also utilized DFT to analyze frontier orbitals and predict charge transfer interactions that are crucial for biological activity. scirp.org

Another critical tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). chemrxiv.orgnih.gov For example, in an analysis of a Schiff base, the MEP surface clearly identified the negative potential around electronegative atoms and positive potential around hydrogen atoms, thereby predicting sites for intermolecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests greater stability. ugm.ac.id |

| Dipole Moment | ~ 2.1 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Most Negative Potential (Vmin) | On Nitrogen Atom | Indicates the most likely site for protonation and electrophilic attack. chemrxiv.org |

| Most Positive Potential | Around C-I bond | Suggests a region susceptible to nucleophilic attack, particularly at the carbon atom bonded to iodine. |

Note: These values are illustrative and would require specific DFT calculations for verification.

Computational Support for Catalyst Design and Optimization in Pyridine Chemistry

Computational chemistry is an indispensable tool in modern catalyst design, enabling the rational optimization of catalytic systems for specific transformations. rsc.org This is particularly relevant for reactions involving functionalized pyridines like this compound, which are common building blocks in pharmaceuticals and materials science. A primary application for this substrate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov

Computational studies, primarily using DFT, can model the entire catalytic cycle of such reactions. nih.govnih.gov This includes the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov By calculating the energy barriers for each step with different catalysts (e.g., varying phosphine (B1218219) ligands on the palladium center), researchers can identify the rate-determining step and understand how the catalyst's structure influences its efficiency. mdpi.com

For example, a computational study on the Suzuki-Miyaura reaction could compare different phosphine ligands for the coupling of this compound with a boronic acid. The calculations would model the geometry and energetics of the palladium complexes at each stage of the catalytic cycle. Key descriptors for catalyst performance, such as the stability of intermediates and the activation energy of the rate-limiting step, can be extracted.

Table 2: Hypothetical Computational Data for Catalyst Screening in a Suzuki-Miyaura Reaction of this compound

| Catalyst System (PdL2) | Ligand (L) | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Yield |

| Catalyst A | Triphenylphosphine | 15.2 | 12.5 | Moderate |

| Catalyst B | SPhos | 12.8 | 10.1 | High |

| Catalyst C | XPhos | 13.5 | 11.0 | High |

Note: This data is hypothetical and for illustrative purposes. SPhos and XPhos are bulky, electron-rich phosphine ligands known to be effective in Suzuki-Miyaura couplings. figshare.com The lower energy barriers for Catalyst B would suggest it is a more efficient catalyst for this specific transformation.

These computational models allow for the high-throughput screening of virtual catalyst libraries, saving significant time and resources compared to purely experimental approaches. rsc.org By understanding the electronic and steric effects that govern catalyst performance at a molecular level, chemists can design more active, selective, and robust catalysts for reactions involving this compound and other challenging substrates.

Spectroscopic Characterization Methodologies for Iodopyridine Derivatives

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum reveals characteristic absorption bands corresponding to specific chemical bonds and functional groups within the molecule. For pyridine (B92270) and its derivatives, FTIR is instrumental in identifying the vibrations of the aromatic ring and the substituents. ruc.dkresearchgate.net

In the context of 4-iodo-2-methylpyridine, the FTIR spectrum is expected to exhibit several key features:

C-H Vibrations: Stretching vibrations of the C-H bonds on the pyridine ring and the methyl group typically appear in the region of 2845-2975 cm⁻¹. docbrown.info

C=C and C=N Ring Vibrations: The characteristic stretching vibrations of the pyridine ring, involving both C=C and C=N bonds, are observed in the 1400-1600 cm⁻¹ range. researchgate.net

Methyl Group Deformations: Bending vibrations of the methyl group are expected to be present in the spectrum.

C-I Vibration: The stretching vibration of the carbon-iodine bond is a key indicator for this compound. This bond typically gives rise to a strong absorption band in the far-infrared region, generally between 500 and 600 cm⁻¹. docbrown.info

The analysis of these vibrational bands, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive understanding of the molecule's structure. nih.gov It's important to note that the specific positions and intensities of these bands can be influenced by the solvent and the physical state of the sample. nih.gov

Table 1: Expected FTIR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic & Aliphatic) | 2845 - 2975 |

| C=C and C=N Ring Stretching | 1400 - 1600 |

Raman Spectroscopy for Vibrational Fingerprinting and Material Composition

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com When photons interact with a molecule, they can be scattered with a change in energy, providing information about the molecule's vibrational modes. youtube.com A key advantage of Raman spectroscopy is its ability to analyze aqueous samples with minimal interference from water, which has a weak Raman scattering cross-section.

For iodopyridine derivatives, Raman spectroscopy provides a detailed vibrational fingerprint. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the FTIR spectrum. youtube.com The analysis of Raman spectra for compounds like this compound can be enhanced through computational calculations to assign the observed vibrational modes accurately. nih.gov The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational properties. youtube.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. fluorine1.ru For this compound, ¹H and ¹³C NMR are the most commonly employed techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms (protons) within a molecule. docbrown.info The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group and the protons on the pyridine ring. The methyl group protons will appear as a singlet, while the aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling with adjacent protons. The chemical shifts of the aromatic protons are influenced by the positions of the methyl and iodo substituents on the pyridine ring. For instance, in 4-methylpyridine (B42270), the protons at positions 2 and 6 appear at approximately 8.46 ppm, while the protons at positions 3 and 5 are observed around 7.10 ppm, with the methyl group protons at about 2.35 ppm. chemicalbook.com The introduction of the iodine atom at the 4-position in this compound will further influence these chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. hmdb.ca Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms bonded to it.

For this compound, the ¹³C NMR spectrum will display separate signals for each of the six carbon atoms, unless there is molecular symmetry that renders some carbons chemically equivalent. The carbon atom bonded to the iodine (C4) is expected to have a significantly different chemical shift compared to the other ring carbons due to the heavy atom effect of iodine. Similarly, the carbon of the methyl group (C-methyl) and the carbon to which it is attached (C2) will have characteristic chemical shifts. For comparison, in the related compound 2-iodo-2-methylpropane, the carbon atom bonded to iodine appears at a chemical shift of approximately 40.4 ppm. docbrown.info In 1-iodo-2-methylpropane, the chemical shifts for the methyl carbons, the CH carbon, and the CH₂ carbon are observed at δ 22.6, 30.5, and 18.5 ppm, respectively. docbrown.info

Table 2: Representative ¹³C NMR Chemical Shifts for Related Structures

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Iodo-2-methylpropane | C-I | ~40.4 |

| 1-Iodo-2-methylpropane | -CH₃ | 22.6 |

| -CH- | 30.5 | |

| -CH₂I | 18.5 | |

| 4-Iodopyridine | C4 (C-I) | Not specified |

| C2, C6 | Not specified |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Systems

While not directly applicable to this compound, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of fluorinated pyridine derivatives. rajpub.com The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it highly sensitive for NMR analysis. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the structure and bonding in fluorinated compounds. fluorine1.ruresearchgate.net This technique is particularly useful in studying systems where fluorine atoms are introduced to modulate the electronic properties of the pyridine ring. rajpub.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds like this compound. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides direct evidence of a compound's elemental composition and can be used to probe its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows large molecules like peptides to be analyzed in the mass spectrometer with minimal fragmentation. americanpeptidesociety.org The sensitivity of ESI-MS can be hindered by the poor ionization efficiency of certain peptides. shimadzu-webapp.eu To overcome this, derivatization strategies are employed to introduce a permanent positive charge, thereby enhancing the ionization efficiency and detection sensitivity, sometimes by several orders of magnitude. shimadzu-webapp.eunih.gov

While direct derivatization of peptides with this compound is not extensively documented, reagents containing a pyridinium (B92312) salt structure are used for this purpose. shimadzu-webapp.euresearchgate.net These reagents react with primary amino groups in peptides, such as the ε-amino group of lysine (B10760008), to form a stable, positively charged pyridinium salt. shimadzu-webapp.euresearchgate.net This fixed charge significantly improves the peptide's response in ESI-MS. shimadzu-webapp.eu The use of an iodinated tag could also serve as a heavy isotope label, creating a distinct isotopic pattern that facilitates identification in complex mixtures.

Tandem mass spectrometry (MS/MS) on these derivatized peptides allows for sequencing. uab.edu The precursor ion corresponding to the derivatized peptide is selected and fragmented, producing a spectrum of product ions. The fixed charge on the pyridinium tag can direct fragmentation pathways, leading to more predictable and easily interpretable spectra for determining the amino acid sequence. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. rsc.orgshimadzu.com It is a cornerstone method for assessing the purity of synthesized compounds like this compound and for detecting them in complex matrices. nih.govperkinelmer.com

In a typical LC-MS analysis, the sample is injected into an HPLC system, where this compound is separated from starting materials, byproducts, and other impurities on a chromatographic column (commonly a reversed-phase C18 column). nih.govnih.gov The separated components then flow directly into the mass spectrometer's ion source (e.g., ESI). The mass spectrometer detects the protonated molecule [M+H]⁺ of this compound, which has an expected m/z of approximately 220.0, confirming its presence. uni.lusigmaaldrich.com

The purity of the sample is determined from the LC chromatogram by comparing the peak area of the target compound to the total area of all detected peaks. youtube.com LC-MS/MS can provide even greater specificity by monitoring for a characteristic fragmentation of the parent ion, a technique known as selected reaction monitoring (SRM), which is highly effective for quantitative analysis. nih.govnih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of this compound This table represents typical starting parameters for method development.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separates the compound from non-polar and moderately polar impurities. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids in protonation for positive-mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the compound from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen on the pyridine ring is readily protonated. |

| MS Detection | Full Scan (e.g., m/z 100-500) | Detects all ions within a mass range to identify the compound and any impurities. |

| Expected Ion [M+H]⁺ | ~220.0 m/z | Corresponds to the molecular weight of this compound (219.02 g/mol) plus a proton. nih.gov |

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure and photophysical properties.

UV-Visible spectroscopy measures the absorption of light as a function of wavelength. For aromatic heterocyclic compounds like this compound, the absorption bands in the UV region arise from electronic transitions between molecular orbitals. Typically, pyridine and its derivatives exhibit two main types of transitions: π → π* transitions, which are generally high-energy and intense, and n → π* transitions, which are lower in energy and less intense. The n → π* transition involves promoting a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital.

The presence of substituents on the pyridine ring alters the energies of these transitions. The electron-donating methyl group (-CH₃) and the halogen iodine (-I) atom both tend to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted pyridine. This shift to longer wavelengths occurs because the substituents perturb the energy levels of the π and n orbitals.

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. This emission can be either fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). Many simple pyridine derivatives are not strongly fluorescent.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise atomic coordinates, from which it is possible to determine accurate bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π–π stacking. mdpi.comaps.org

For this compound, a single-crystal XRD analysis would unambiguously confirm its molecular geometry. It would reveal the planarity of the pyridine ring and the precise positions of the methyl and iodo substituents. Studies on related structures, such as 4-methylpyridine-N-oxide, have utilized XRD to determine these parameters with high precision. nih.gov The analysis also reveals how the molecules pack together in the crystal lattice, which is governed by weak intermolecular forces. mdpi.com This packing information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The results of an XRD experiment are typically presented in a crystallographic data table.

Table 2: Representative Data Obtained from a Single-Crystal XRD Experiment This table is a template illustrating the type of information generated from an XRD analysis; specific values for this compound would require experimental determination.

| Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₆H₆IN |

| Formula Weight | The molecular weight of the compound. | 219.02 g/mol |

| Crystal System | The basic geometric classification of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° |

| Volume (V) | The volume of the unit cell. | 900.1 ų |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045 |

Applications of 4 Iodo 2 Methylpyridine As a Versatile Building Block

Role in Organic Synthesis

4-Iodo-2-methylpyridine is a valuable heterocyclic building block in organic chemistry. Its structure, featuring a pyridine (B92270) ring substituted with a methyl group and an iodine atom, allows for a variety of chemical transformations. The pyridine ring itself is a common motif in many biologically active compounds, and the presence of the iodine and methyl groups provides reactive sites for further molecular elaboration. nih.govnih.gov

Synthesis of Complex Organic Molecules

The iodine atom at the 4-position of the pyridine ring makes this compound an excellent substrate for a range of cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these reactions, the iodine atom acts as a leaving group, enabling the introduction of various substituents at the 4-position of the pyridine ring. This versatility allows for the synthesis of a diverse array of substituted pyridines, which are key intermediates in the preparation of more complex molecular architectures. mdpi.com

For instance, the Suzuki coupling of this compound with an arylboronic acid introduces a new aryl group onto the pyridine ring. This reaction is widely used to create biaryl structures, which are prevalent in many pharmaceuticals and advanced materials. Similarly, the Heck reaction allows for the introduction of an alkene, and the Sonogashira reaction facilitates the addition of an alkyne, further expanding the range of accessible molecular complexity.

Interactive Table: Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Catalyst | Coupling Partner | Bond Formed | Product Type |

| Suzuki Coupling | Palladium | Arylboronic acid | C-C | Aryl-substituted pyridine |

| Heck Coupling | Palladium | Alkene | C-C | Alkenyl-substituted pyridine |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N | Amino-substituted pyridine |

| Stille Coupling | Palladium | Organotin reagent | C-C | Alkyl/Aryl-substituted pyridine |

Development of Novel Heterocyclic Systems

Beyond its use in modifying the pyridine core, this compound can also serve as a starting material for the construction of novel heterocyclic systems. The reactivity of the iodo-group, combined with the inherent properties of the pyridine ring, enables its participation in cyclization reactions to form fused or polycyclic heterocyclic compounds. amazonaws.commdpi.com

These more complex heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for diverse biological activities. The development of new synthetic routes to these systems is an active area of research. amazonaws.com

Contributions to Medicinal Chemistry and Pharmaceutical Development

As a Scaffold for Drug Discovery

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds for biological screening. mdpi.com this compound is an excellent example of such a scaffold. researchgate.net The ease with which the iodine atom can be replaced through cross-coupling reactions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a particular compound series.

By introducing different functional groups at the 4-position, chemists can fine-tune the pharmacological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile. The methyl group at the 2-position can also influence the molecule's binding to its target and its metabolic stability. This systematic approach is a cornerstone of modern drug discovery. hilarispublisher.com

Intermediate in the Synthesis of Therapeutic Agents

Anti-inflammatory and Antimicrobial Agents

The pyridine nucleus is a common feature in compounds exhibiting anti-inflammatory and antimicrobial properties. nih.govnih.gov Research has demonstrated that derivatives of this compound can be elaborated into compounds with potential therapeutic applications in these areas. For example, the synthesis of novel thiourea (B124793) derivatives from related pyridine structures has been explored for their anti-inflammatory activity. nih.gov While direct synthesis from this compound is not always the route, the underlying pyridine chemistry is fundamental. The development of new antimicrobial agents is a critical area of research, and pyridine-containing compounds continue to be a promising source of new drug candidates. nih.gov

Anticancer Agents

The pyridine scaffold is a privileged structure in medicinal chemistry and drug design, forming the core of numerous FDA-approved drugs. Its derivatives are extensively explored for various therapeutic properties, including anticancer activity. This compound, with its reactive iodine atom, serves as a crucial starting material or intermediate in the synthesis of novel and potent anticancer agents. The presence and position of substituents on the pyridine ring, such as the iodo and methyl groups, can significantly influence the antiproliferative activity of the resulting compounds.

Research has focused on synthesizing a variety of pyridine-containing heterocyclic systems, such as pyridine-thiazole hybrids, pyranopyridines, imidazo[4,5-b]pyridines, and quinazolines, to evaluate their efficacy against various cancer cell lines. For instance, novel pyridine-thiazole hybrid molecules have been synthesized and screened for their cytotoxic action against a panel of tumor cell lines, including those from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. High antiproliferative activity was observed for certain derivatives, with some compounds showing significant selectivity for cancer cells over normal human keratinocytes. The mechanism of action for some of these pyridine-thiazole derivatives is suggested to be related to inducing genetic instability in tumor cells.

Furthermore, new series of pyranopyridine derivatives have been synthesized and evaluated for their anticancer activity against human liver, breast, and colorectal carcinoma cell lines, with some compounds exhibiting more potent activity than the reference drug doxorubicin. synchem.de Similarly, the design and synthesis of novel imidazo[4,5-b]pyridine based compounds have yielded potent anticancer agents with inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9). synquestlabs.com Several of these compounds showed significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines. synquestlabs.com

The synthesis of 4-methyl quinazoline (B50416) derivatives has also led to the discovery of dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), which have demonstrated significant in vivo anticancer efficacies in xenograft models. researchgate.net The development of cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives has also resulted in compounds with potent dual inhibitory action against VEGFR-2 and HER-2, key targets in cancer therapy. nih.gov

Interactive Table of Anticancer Activity of Pyridine Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Activity | Reference |

| Pyridine-Thiazole Hybrids | Colon, Breast, Lung Carcinoma, Glioblastoma, Leukemia | High antiproliferative activity, selective for cancer cells. | |

| Pyranopyridines | Hep-G2, MCF-7, Caco-2, HCT116 | Potent anticancer activity, some more so than doxorubicin. | synchem.de |

| Imidazo[4,5-b]pyridines | MCF-7, HCT116 | Significant anticancer activity, CDK9 inhibitory potential. | synquestlabs.com |

| 4-Methyl Quinazolines | HCT116, HGC-27 | Dual PI3K/HDAC inhibition, significant in vivo efficacy. | researchgate.net |

| Cyanopyridones | MCF-7, HepG2 | Potent dual VEGFR-2/HER-2 inhibitory action. | nih.gov |

Antibacterial Compounds

The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antibacterial agents. Pyridine derivatives have shown considerable promise in this area. The incorporation of an iodine atom into organic molecules can enhance antimicrobial activity, making this compound a valuable precursor for the synthesis of new antibacterial compounds. chemscene.com

Research into iodo-quinoline derivatives, which can be synthesized from iodo-substituted anilines, has shown that these compounds exhibit antibacterial effects against Staphylococcus epidermidis. chemscene.com The synthesis of quinazolinone derivatives, another class of compounds accessible from precursors like this compound, has also yielded molecules with promising antibacterial activity against a range of microorganisms including Escherichia coli, Klebsiella pneumoniae, Bacillus species, Staphylococcus aureus, and Pseudomonas aeruginosa. epa.gov

Furthermore, the synthesis of novel quaternary ammonium (B1175870) 4-deoxypyridoxine (B1198617) derivatives has produced compounds with excellent activity against Gram-positive methicillin-resistant S. aureus (MRSA) strains. sincerechemical.com Similarly, alkyl pyridinol compounds, which are derivatives of pyridine, have been shown to exhibit potent antibacterial activity against various S. aureus strains, including MRSA, by disrupting the bacterial membrane. uni.lu

The versatility of the pyridine ring is also demonstrated in the synthesis of various other heterocyclic systems with antimicrobial properties. For example, nicotinic acid benzylidene hydrazide derivatives and substituted Mannich bases have shown significant antibacterial and antifungal activity. rsc.org

Interactive Table of Antibacterial Activity of Pyridine Derivatives

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

| Iodo-Quinoline Derivatives | Staphylococcus epidermidis | Antibacterial effects. | chemscene.com |

| Quinazolinone Derivatives | E. coli, K. pneumoniae, Bacillus sp., S. aureus, P. aeruginosa | Promising antibacterial activity. | epa.gov |

| Quaternary Ammonium 4-Deoxypyridoxines | Methicillin-resistant S. aureus (MRSA) | Excellent activity against Gram-positive strains. | sincerechemical.com |

| Alkyl Pyridinol Compounds | S. aureus (including MRSA) | Potent antibacterial activity, membrane disruption. | uni.lu |

| Nicotinic Acid Derivatives | S. aureus, B. subtilis, E. coli | Good antibacterial activity. | rsc.org |

Influence on Pharmacological Activity and Selectivity of Derived Compounds

The pharmacological activity and selectivity of compounds derived from this compound are profoundly influenced by the nature and position of substituents on the pyridine ring. The iodo group at the 4-position and the methyl group at the 2-position are key determinants of the molecule's reactivity and its interactions with biological targets.

Structure-activity relationship (SAR) studies on various series of pyridine derivatives have provided insights into how modifications to the pyridine core affect biological activity. For example, in a series of cyanopyridone derivatives tested for anticancer activity, the presence of electron-withdrawing groups on a phenyl substituent was found to be more favorable for activity against certain cancer cell lines. nih.gov This highlights the electronic effects that can be modulated by substituents on the pyridine ring or on groups attached to it.

No specific information was found for the direct use of this compound in the following sections based on the conducted search.

Applications in Materials Science and Specialty Chemicals

Development of Novel Compounds with Specific Material Characteristics

The unique electronic and structural properties of the pyridine ring make this compound a valuable precursor in the synthesis of novel organic materials. The reactivity of the carbon-iodine bond allows for the introduction of the 2-methylpyridine (B31789) moiety into larger molecular frameworks, thereby imparting specific characteristics to the final material. These characteristics can include tailored electronic, optical, or catalytic properties.

Research has shown that halogenated pyridines, such as 4-Iodopyridine, are instrumental in creating compounds with potential applications in materials science. guidechem.com These applications can lead to the development of materials like fluorescent probes, specialized catalysts, and electronic materials. guidechem.com For instance, the synthesis of N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide has been achieved, showcasing the creation of complex heterocyclic systems. While this example starts from a related benzoxazinone, it highlights the utility of the iodinated methyl-substituted ring system in building larger, functional molecules. The resulting compounds often possess unique properties due to the combination of the pyridine nucleus and the other incorporated functional groups.

Production of Specialty Polymers and Coatings

While direct examples of this compound in the production of specialty polymers and coatings are not extensively documented in publicly available research, the functional groups present in the molecule suggest its potential utility in this field. The pyridine unit can be incorporated into polymer backbones or as a pendant group to influence properties such as thermal stability, adhesion, and metal coordination. The iodo- group serves as a reactive handle for polymerization reactions or for post-polymerization modification, allowing for the covalent attachment of the pyridine moiety onto a polymer chain. This could be particularly useful in creating coatings with specific surface properties or in the development of functional polymers for electronics or catalysis.

Role in Functional Nanomaterials

Functional nanomaterials are materials with at least one dimension in the nanoscale (1-100 nm) that are designed with specific chemical functionalities on their surface. These functionalities dictate their interaction with the surrounding environment and are key to their application in fields ranging from medicine to electronics.

The incorporation of pyridine derivatives onto the surface of nanomaterials can significantly alter their properties. This compound can be used to introduce the 2-methylpyridine group onto the surface of nanoparticles. This functionalization can enhance their dispersibility, catalytic activity, or ability to bind to specific targets. The pyridine nitrogen can act as a coordination site for metal ions, making these functionalized nanoparticles useful as catalysts or in sensing applications. Although specific research detailing the use of this compound in this context is limited, the principles of nanoparticle functionalization suggest its potential as a surface-modifying agent.

Use as a Reagent in Chemical Reactions and Fundamental Research

Beyond its role in materials science, this compound is a valuable tool in fundamental chemical research and as a reagent in the synthesis of complex organic molecules.

Facilitating Synthesis of Complex Organic Molecules

The reactivity of the iodine atom in this compound makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. For example, 4-Iodopyridine and its derivatives are known to participate in palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings. guidechem.com In a Suzuki coupling, the iodo-group can be replaced by an aryl or alkyl group from an organoboron compound, while in a Sonogashira coupling, it reacts with a terminal alkyne. guidechem.com These reactions provide a powerful means to construct complex molecules that contain the 2-methylpyridine scaffold.

The synthesis of various substituted pyridines and other heterocyclic compounds often relies on iodinated precursors. For example, the synthesis of 4-amino-5-iodo-2-methylpyridine demonstrates how the pyridine ring can be further functionalized. chemicalbook.com Similarly, related iodo-aromatic compounds like 4-iodo-2-methylaniline (B78855) undergo reactions such as the Finkelstein reaction to create new products. chemicalbook.com These examples underscore the importance of iodo-substituted heterocycles like this compound as versatile intermediates in the synthesis of a diverse range of organic compounds, including those with potential pharmaceutical applications. sincerechemical.com For instance, 4-Iodo-2-methylphenol has been used as a starting reagent in the synthesis of a potential antiobesity drug. sigmaaldrich.com

Investigating Chemical Reaction Mechanisms and Pathways

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. Substituted compounds like this compound can serve as probes to elucidate these mechanisms. The electronic and steric effects of the methyl group and the iodine atom can influence the rate and outcome of a reaction, providing valuable insights into the transition states and intermediates involved.

For example, computational studies on the reaction of related compounds like 4-methyl aniline (B41778) with hydroxyl radicals have been used to understand atmospheric chemistry. mdpi.com The presence of the methyl group and the amino group influences the reaction pathway and kinetics. mdpi.com Similarly, studying reactions involving this compound can provide data on how the interplay between the electron-withdrawing iodine and the electron-donating methyl group, along with the basic nitrogen atom, affects the reactivity of the pyridine ring. The high reactivity of the iodine atom also allows it to be a good leaving group in nucleophilic aromatic substitution reactions, and studying the kinetics of such reactions can provide fundamental information about their mechanisms. guidechem.com

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Approaches for Halogenated Pyridines

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. Traditional methods for synthesizing halogenated pyridines often rely on hazardous reagents and harsh conditions. rasayanjournal.co.in The future of producing compounds like 4-iodo-2-methylpyridine lies in the adoption of more sustainable practices.

Key green approaches being explored include:

Mechanochemistry: This involves conducting reactions by mechanical grinding in solvent-free or low-solvent conditions. For instance, a green method for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) has been developed, achieving high yields (70-98%) in short reaction times (20-30 minutes) without the need for toxic solvents or strong acids. nih.gov This approach is highly relevant for the synthesis of iodinated pyridines.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the one-pot, multi-component synthesis of various pyridine (B92270) derivatives, offering an efficient and low-cost processing advantage. rasayanjournal.co.innih.gov

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. rasayanjournal.co.in This strategy aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. acs.org

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or water, is a central theme in green chemistry. rasayanjournal.co.in

These sustainable methods not only offer environmental and economic benefits but also provide pathways to novel chemical structures that may have been inaccessible through traditional routes.

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations

The iodine atom in this compound is a versatile handle for a wide range of chemical transformations, particularly cross-coupling reactions. Future research will focus on developing advanced catalytic systems that offer greater control over selectivity, efficiency, and substrate scope.

One area of intense investigation is the catalytic oxidation of methylpyridines. For example, studies on the gas-phase oxidation of 4-methylpyridine (B42270) have shown that modifying vanadium oxide (V₂O₅) catalysts with additives like tin dioxide (SnO₂) and titanium dioxide (TiO₂) can significantly increase catalytic activity. ijcce.ac.ir The use of a ternary V₂O₅-TiO₂-SnO₂ system demonstrates a synergistic effect, leading to higher conversion rates and allowing the reaction to proceed at lower temperatures. ijcce.ac.ir Quantum chemical studies suggest this enhancement is due to an increased proton affinity of the vanadyl oxygen, which facilitates the key C-H bond cleavage step. ijcce.ac.ir

Furthermore, the development of novel copper-catalyzed reactions provides new routes for synthesizing halogenated pyridines and for their subsequent derivatization. acs.org These advanced catalytic systems are crucial for constructing complex molecules from simple pyridine building blocks, enabling the synthesis of new drug candidates and functional materials with high precision.

Chemoinformatics and High-Throughput Screening for New Derivatization Targets

The integration of computational tools with experimental screening is revolutionizing the process of drug discovery and materials science. Chemoinformatics and high-throughput screening (HTS) are powerful strategies for identifying promising new derivatives of this compound. ncsu.edu

Chemoinformatics plays several key roles in this process:

Virtual Library Design: Computational methods allow for the creation of vast virtual libraries of potential derivatives based on the this compound scaffold. ncsu.edu

Virtual Screening: These virtual libraries can be screened against biological targets or for desired physicochemical properties using computational docking and predictive modeling, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Data Mining and Analysis: Chemoinformatics tools are essential for analyzing the large datasets generated by HTS, helping to identify structure-activity relationships (SAR) and prioritize hits for further development. ncsu.edu

High-Throughput Screening (HTS) complements these computational efforts by enabling the rapid experimental testing of thousands of compounds against a specific biological target or in a phenotypic assay. ncsu.edu The synergy between chemoinformatics and HTS accelerates the discovery cycle, allowing researchers to efficiently explore a much larger chemical space and identify novel derivatization targets with a higher probability of success. mdpi.com This approach moves beyond traditional, intuition-driven derivatization towards a more data-driven and rational design paradigm.

Exploration of Novel Biological Activities Beyond Current Applications

Pyridine-based structures are privileged scaffolds in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic actions. acs.org While derivatives of this compound are known intermediates, a significant future direction is the systematic exploration of their potential as bioactive agents themselves.

Recent research on novel pyridine derivatives has uncovered promising activities in several therapeutic areas:

Oncology: Numerous pyridine analogues have been investigated as anticancer agents. acs.org For example, 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in cancer progression. nih.gov Another study reported on 1,2,3-triazolyl-pyridine hybrids as inhibitors of Aurora B kinase, a protein implicated in hepatocellular carcinoma. acs.org

Immunotherapy: Hematopoietic progenitor kinase 1 (HPK1) has become an important target for cancer immunotherapy. Recently, a series of pyridine-2-carboxamide derivatives were discovered as potent and selective HPK1 inhibitors, showing significant anti-tumor efficacy in preclinical models when combined with anti-PD-1 therapy. nih.gov

Neurological Disorders: Derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have been synthesized and evaluated as antiglioma agents, showing potent activity against glioma cell lines. nih.gov This highlights the potential for pyridine-related heterocycles in treating cancers of the central nervous system.

The structural features of this compound, including its specific substitution pattern and the presence of a modifiable iodine atom, make it an attractive starting point for developing new chemical entities. Future research will likely involve synthesizing libraries of derivatives and screening them against a broad range of biological targets to uncover novel therapeutic applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Iodo-2-methylpyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis often involves halogenation or iodination of 2-methylpyridine derivatives. For example, direct iodination using iodine monochloride (ICl) in a polar solvent like dichloromethane under controlled temperatures (0–5°C) can yield the target compound. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) is recommended to isolate the product .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-iodination. Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to ICl) to minimize byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during handling. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent decomposition .

- Emergency Measures : In case of exposure, consult a physician immediately and provide the safety data sheet (SDS) for reference .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- 1H NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range, with splitting patterns reflecting substituent positions. The methyl group at the 2-position typically appears as a singlet near δ 2.5 ppm .

- Mass Spectrometry (MS) : Expect a molecular ion peak ([M]+) at m/z 219 (C6H6IN). Confirm isotopic patterns consistent with iodine (e.g., [M+2] peak at ~30% intensity relative to [M]+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Approach : Perform systematic solubility tests in aprotic (e.g., DMSO, THF) and protic (e.g., methanol, water) solvents at controlled temperatures (20–25°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits. Discrepancies often arise from impurities; ensure purity >95% via HPLC before testing .

- Data Interpretation : Cross-reference results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers .

Q. What strategies mitigate iodine loss during cross-coupling reactions involving this compound?

- Optimization Techniques :

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh3)4) with chelating ligands (XPhos) to stabilize the transition state and reduce β-hydride elimination .

- Solvent Systems : Employ degassed toluene or dioxane to minimize oxidative side reactions. Additives like potassium carbonate can sequester liberated iodide ions .

- Monitoring : Track iodine content post-reaction via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does the electronic environment of this compound influence its reactivity in medicinal chemistry applications?

- Computational Insights : Density functional theory (DFT) calculations reveal that the electron-withdrawing iodine atom at the 4-position increases electrophilicity at the 3- and 5-positions, facilitating nucleophilic aromatic substitution (SNAr). The methyl group at the 2-position sterically hinders para-substitution .

- Experimental Validation : Synthesize derivatives (e.g., 4-cyano-2-methylpyridine) and compare reaction rates using kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。